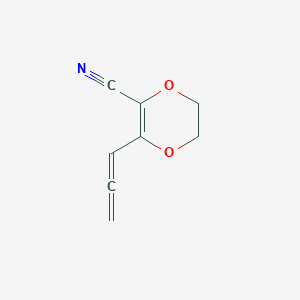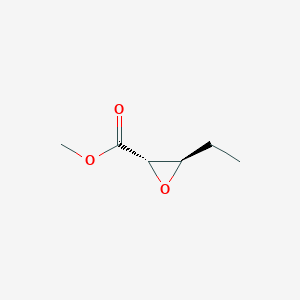
Ethyl 2-amino-5-formylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-formylthiophene-3-carboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-formylthiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and pest metabolism.
Biochemical and Physiological Effects:
Ethyl 2-amino-5-formylthiophene-3-carboxylate has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, a process by which cancer cells self-destruct. In pests, this compound has been found to inhibit the activity of certain enzymes that are involved in metabolism, leading to death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-amino-5-formylthiophene-3-carboxylate in lab experiments is its potential applications in various fields. This compound has been studied for its potential use in medicine, agriculture, and materials science. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to both cancer cells and pests, and caution should be exercised when handling it.
Direcciones Futuras
There are many future directions for the study of Ethyl 2-amino-5-formylthiophene-3-carboxylate. One direction is the synthesis of new derivatives of this compound with improved properties. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in various fields should be explored further.
Métodos De Síntesis
Ethyl 2-amino-5-formylthiophene-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of ethyl 2-acetylthiophene-3-carboxylate with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction yields Ethyl 2-amino-5-formylthiophene-3-carboxylate as a yellow solid.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-formylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, Ethyl 2-amino-5-formylthiophene-3-carboxylate has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including aphids and spider mites. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
Número CAS |
161327-59-9 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-formylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2,9H2,1H3 |
Clave InChI |
DRWDQTVIVIKOQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C=O)N |
Sinónimos |
3-Thiophenecarboxylicacid,2-amino-5-formyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)


![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)







